molecular formula C10H9BrN4O2 B8317590 4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide

4-Amino-6-bromo-7-methoxycinnoline-3-carboxamide

Cat. No. B8317590
M. Wt: 297.11 g/mol
InChI Key: CNMKBADIVMNWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723337B2

Procedure details

To a mixture of 2-((4-bromo-3-methoxyphenyl)diazenyl)-2-cyanoacetamide (Method 12) (34.4 g, 115.8 mmol) in toluene (250 ml) under N2 was added TiCl4 (51.1 ml, 463 mmol). The reaction mixture was stirred at reflux for 4 hours before being allowed to cool to room temperature. The reaction mixture was carefully poured over an ice cold solution of 3N HCl (˜600 ml), the mixture was then allowed to warm to rt, and was then stirred at 90° C. for 10 minutes. A precipitate formed which was collected via vacuum filtration, washed with water (˜200 mL), ethanol (˜200 mL), ether (˜200 mL), and dried in vacuo to yield the title compound as a brown solid which was used without further purification (30.0 g, 87%). 1H NMR: 10.30 (s, br, 1H), 9.95 (s, br, 1H), 9.15 (s, 1H), 8.55 (s, 1H), 8.09 (s, 1H), 7.68 (s, 1H), 4.15 (s, 3H); m/z 298.
Name
2-((4-bromo-3-methoxyphenyl)diazenyl)-2-cyanoacetamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.1 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][CH:10]([C:14]#[N:15])[C:11]([NH2:13])=[O:12])=[CH:4][C:3]=1[O:16][CH3:17].Cl>C1(C)C=CC=CC=1.Cl[Ti](Cl)(Cl)Cl>[NH2:15][C:14]1[C:6]2[C:5](=[CH:4][C:3]([O:16][CH3:17])=[C:2]([Br:1])[CH:7]=2)[N:8]=[N:9][C:10]=1[C:11]([NH2:13])=[O:12]

Inputs

Step One
Name
2-((4-bromo-3-methoxyphenyl)diazenyl)-2-cyanoacetamide
Quantity
34.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N=NC(C(=O)N)C#N)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
51.1 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
was then stirred at 90° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected via vacuum filtration
WASH
Type
WASH
Details
washed with water (˜200 mL), ethanol (˜200 mL), ether (˜200 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NC2=CC(=C(C=C12)Br)OC)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.